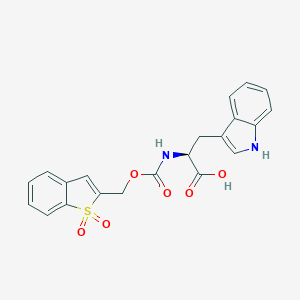

N-Bsmoc-L-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6S/c24-20(25)18(10-14-11-22-17-7-3-2-6-16(14)17)23-21(26)29-12-15-9-13-5-1-4-8-19(13)30(15,27)28/h1-9,11,18,22H,10,12H2,(H,23,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILOLDADSJLWEJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428832 | |

| Record name | N-Bsmoc-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-27-5 | |

| Record name | N-Bsmoc-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Bsmoc-L-tryptophan: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Building Block in Advanced Peptide Synthesis

N-(1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl)-L-tryptophan, commonly known as N-Bsmoc-L-tryptophan, is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group is a base-labile amine protecting group that offers distinct advantages over the more conventional Fmoc (9-fluorenylmethyloxycarbonyl) group, particularly in the synthesis of complex and sensitive peptide sequences. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, application in peptide synthesis with detailed experimental protocols, and its relevance in the development of therapeutic peptides.

Core Chemical and Physical Properties

This compound is a white to off-white solid, and its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 197245-27-5 | [1] |

| Molecular Formula | C21H18N2O6S | [1] |

| Molecular Weight | 426.44 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in common organic solvents such as DMF and DMSO |

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of L-tryptophan with the Bsmoc group. This is typically achieved by reacting L-tryptophan with a Bsmoc-donating reagent, such as Bsmoc-chloride (Bsmoc-Cl), under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-tryptophan

-

Bsmoc-Cl (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl chloride)

-

Sodium bicarbonate (NaHCO3) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-tryptophan in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Bsmoc-Cl in dioxane dropwise to the cooled L-tryptophan solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

The Bsmoc Protecting Group in Peptide Synthesis

The Bsmoc group is a key feature of this compound, offering significant advantages in peptide synthesis.

Mechanism of Deprotection

The Bsmoc group is removed under basic conditions via a Michael-type addition of a base to the benzo[b]thiophene ring system. This leads to the cleavage of the carbamate bond and the release of the free amine of the amino acid.

Figure 1: Deprotection mechanism of the Bsmoc group.

Advantages over Fmoc Chemistry

The primary advantage of the Bsmoc group over the more common Fmoc group is its increased lability to weaker bases. This allows for deprotection under milder conditions, which is particularly beneficial for the synthesis of peptides containing sensitive residues.

| Feature | Bsmoc Chemistry | Standard Fmoc Chemistry | Reference |

| Deprotection Conditions | 2-5% piperidine in DMF | 20% piperidine in DMF | [2] |

| Aminosuccinimide Formation (Asp-Gly sequences) | Reduced (e.g., 4.8% with 2% piperidine) | Higher (e.g., 11.6% with 20% piperidine) | [2] |

| Diketopiperazine (DKP) Formation | Minimized due to milder deprotection conditions | More prevalent, leading to peptide truncation | [3] |

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is readily applicable in standard SPPS protocols. The following provides a generalized workflow.

Experimental Workflow for SPPS

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Bsmoc-amino acids.

Applications in Drug Development

Tryptophan and its analogs are crucial components of many bioactive peptides and are implicated in various physiological and pathological processes. The use of this compound in the synthesis of such peptides is therefore of significant interest in drug discovery.

Tryptophan Analogs as Therapeutic Agents

Tryptophan metabolism pathways are key targets in several diseases, including cancer and neurological disorders. Two important enzymes in these pathways are Indoleamine 2,3-dioxygenase (IDO1) and the L-type amino acid transporter 1 (LAT1).

-

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors.[4] It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[4] This depletion of tryptophan and accumulation of kynurenine metabolites in the tumor microenvironment suppresses T-cell function, allowing cancer cells to evade the immune system.[5][6] Tryptophan analogs can act as competitive inhibitors of IDO1, making them promising candidates for cancer immunotherapy.[5]

-

L-type Amino Acid Transporter 1 (LAT1): LAT1 is responsible for the transport of large neutral amino acids, including tryptophan, across cell membranes.[7] It is highly expressed at the blood-brain barrier and is also overexpressed in many types of cancer cells to meet their high demand for essential amino acids.[3][7] Tryptophan derivatives are being explored as inhibitors of LAT1 to starve cancer cells or as vehicles to deliver cytotoxic drugs specifically to cancer cells.[8][9]

Signaling Pathway: IDO1-Mediated Immune Evasion in Cancer

The synthesis of peptide-based IDO1 inhibitors can be facilitated by the use of this compound, particularly for complex sequences where side reactions need to be minimized.

Figure 3: The role of IDO1 in tumor immune evasion and the point of intervention for IDO1 inhibitors.

Conclusion

This compound is a valuable reagent for the synthesis of complex tryptophan-containing peptides. The Bsmoc protecting group provides a milder deprotection strategy compared to the standard Fmoc group, which can lead to higher purity and yields, especially for peptides prone to base-catalyzed side reactions. Its application in the synthesis of peptide-based therapeutics targeting enzymes like IDO1 and transporters like LAT1 underscores its importance for researchers and professionals in the field of drug development. The detailed protocols and comparative data presented in this guide aim to facilitate the effective utilization of this compound in advancing peptide science and therapeutic innovation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformationally restricted derivatives of L-tyrosine and L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 - American Chemical Society [acs.digitellinc.com]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. L-type amino acid transporter 1 activity of 1,2,3-triazolyl analogs of L-histidine and L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Bsmoc-L-tryptophan chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Bsmoc-L-tryptophan

Introduction

N-tert-Butoxycarbonyl-L-tryptophan (N-Boc-L-tryptophan) is a derivative of the essential amino acid L-tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group.[1][2][3][4] This chemical modification is fundamental in the field of synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and solution-phase methods.[3] The Boc group serves to shield the amino group from unwanted reactions during the stepwise elongation of a peptide chain, and its facile removal under mild acidic conditions allows for the sequential addition of amino acids with high fidelity.[3][4][5]

The indole side chain of the tryptophan residue imparts unique structural and functional properties to peptides, influencing their conformation, receptor binding affinity, and overall biological activity.[2][3] Consequently, N-Boc-L-tryptophan is an indispensable building block for the synthesis of a wide array of bioactive peptides, therapeutic agents, and diagnostic tools.[4][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-L-tryptophan for researchers, scientists, and professionals in drug development.

Core Chemical Properties

N-Boc-L-tryptophan is typically a white to off-white crystalline powder.[1][6] It is stable under acidic conditions but can be deprotected using various reagents.[2]

Physicochemical Data

| Property | Value | References |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(1H-indol-3-yl)propanoic acid | [7][] |

| Synonyms | Boc-Trp-OH, N-α-Boc-L-tryptophan | [] |

| CAS Number | 13139-14-5 | [1][7] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [2][6][7] |

| Molecular Weight | 304.34 g/mol | [2][7] |

| Melting Point | 136-138 °C (dec.) | [1][][9] |

| Appearance | White to off-white granular powder | [1][6][] |

| Density | 1.262 g/cm³ | [] |

| Boiling Point | 535.7 °C at 760 mmHg | [] |

| Topological Polar Surface Area | 91.4 Ų | [7] |

| InChI Key | NFVNYBJCJGKVQK-ZDUSSCGKSA-N | [7][] |

Solubility

| Solvent | Solubility | References |

| Water | Less soluble | [2] |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Dimethylformamide (DMF) | [1][2][10] |

Spectroscopic Data

¹H-NMR Spectroscopy

¹H-NMR data for N-Boc-L-tryptophan in CDCl₃:[9]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.13 | br | 1H | Indole-NH |

| 7.61 | d, J = 7.6 Hz | 1H | Indole-7-H |

| 7.37 | d, J = 8.1 Hz | 1H | Indole-4-H |

| 7.11-7.15 | m | 2H | Indole-5,6-H |

| 7.03 | s | 1H | Indole-2-H |

| 5.06 | br | 1H | NHBoc |

| 4.64-4.68 | m | 1H | α-CH |

| 3.31-3.37 | m | 2H | β-CH₂ |

| 1.43 | s | 9H | C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectral data is available and can be sourced from spectral databases. The spectrum is characterized by absorptions corresponding to the N-H, C-H, C=O (from both the carbamate and carboxylic acid), and aromatic C=C bonds.

Mass Spectrometry

Mass spectrometry, particularly with electrospray ionization (ESI), is used for characterization. It's noted that tryptophan-derived metabolites can undergo fragmentation during ESI, which should be considered during analysis.[11]

Experimental Protocols

Synthesis of N-Boc-L-tryptophan

A common and efficient method for the synthesis of N-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9]

Materials:

-

L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Aqueous Hydrochloric Acid (HCl)

Procedure:

-

Dissolve L-tryptophan (50 mmol) in a 1:1 mixture of water and dioxane (200 mL).[9]

-

To this solution, add di-tert-butyl dicarbonate (50 mmol) and 1 M NaOH (50 mL).[9]

-

Stir the mixture vigorously at room temperature for 24 hours.[9]

-

After 24 hours, adjust the pH of the mixture to approximately 2.4 by the slow addition of aqueous HCl.[9]

-

Extract the aqueous mixture with ethyl acetate (2 x 150 mL).[9]

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield N-Boc-L-tryptophan as a white solid.[9]

-

The crude product can be further purified by column chromatography on silica gel if necessary.[9]

Deprotection of the N-Boc Group

The removal of the Boc group is a critical step in peptide synthesis, typically achieved under mild acidic conditions.

Materials:

-

N-Boc-protected peptide or amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc-protected compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., a solution of 25-50% TFA in DCM).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.

Applications in Peptide Synthesis

N-Boc-L-tryptophan is a cornerstone building block in SPPS.[3][4] The Boc protecting group prevents the α-amino group from participating in peptide bond formation until it is intentionally removed.[3][5] This allows for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.[12]

The SPPS cycle using Boc-protected amino acids involves four main steps:

-

Deprotection: The Boc group of the resin-bound amino acid is removed with an acid (e.g., TFA).

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Coupling: The next N-Boc-protected amino acid (like N-Boc-L-tryptophan) is activated and coupled to the newly freed amino group on the resin.

-

Washing: The resin is washed again to prepare for the next cycle.

Conclusion

N-Boc-L-tryptophan is a critically important molecule in synthetic chemistry. Its well-defined chemical properties, straightforward synthesis, and crucial role as a protected amino acid make it indispensable for the construction of peptides. For researchers and professionals in drug discovery and biotechnology, a thorough understanding of this compound's characteristics and handling is essential for the successful synthesis of complex peptide-based molecules that drive innovation in medicine and biological research.[3]

References

- 1. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Boc-1-Boc-L-tryptophan, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

N-Bsmoc-L-tryptophan: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

N-Bsmoc-L-tryptophan is a protected amino acid derivative crucial for specialized applications in solid-phase peptide synthesis (SPPS). The Bsmoc (Benzo[b]thiophenesulfone-2-methoxycarbonyl) protecting group is a base-labile amine protecting group, analogous to the more common Fmoc group. Its distinct chemical properties offer advantages in specific synthetic strategies, particularly in the synthesis of complex or modified peptides. This document provides a detailed overview of its structure, properties, and a representative experimental workflow for its application.

Chemical Structure and Formula

This compound is characterized by the attachment of the Bsmoc protecting group to the alpha-amino group of the L-tryptophan amino acid.

-

Systematic Name: (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid[2]

The structure combines the indole side chain of tryptophan with the bulky, UV-active Bsmoc group, which facilitates monitoring during synthesis.

Caption: Logical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Weight | 426.44 g/mol | [1][2] |

| CAS Number | 197245-27-5 | [1][2] |

| Melting Point | 80-106 °C | [2] |

| Boiling Point (Predicted) | 768.6 ± 60.0 °C | [2] |

| Density (Predicted) | 1.501 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.86 ± 0.10 | [2] |

Experimental Protocols and Workflows

The primary application of this compound is in solid-phase peptide synthesis. The Bsmoc group, like the Fmoc group, is removed under basic conditions, allowing for orthogonal protection strategies in complex syntheses.

Representative Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle using this compound on a solid support (e.g., a resin pre-loaded with the preceding amino acid).

1. Resin Preparation and Swelling:

-

The peptide-resin is placed in a reaction vessel.

-

The resin is washed and swollen using a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure accessibility of reactive sites. This process usually involves gentle agitation for 15-30 minutes.

2. Bsmoc Deprotection:

-

Reagent: A solution of 20% piperidine in DMF.

-

Procedure: The swelling solvent is drained, and the piperidine solution is added to the resin. The mixture is agitated for 5-20 minutes to cleave the Bsmoc group from the N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed multiple times with DMF to remove the cleaved Bsmoc-adduct and excess piperidine, ensuring a clean N-terminal amine for the next step.

3. Amino Acid Activation:

-

Reagents: this compound (3-5 equivalents), an activating agent such as HATU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)) uronium hexafluorophosphate) (3-5 eq.), and a base like DIPEA (N,N-Diisopropylethylamine) (6-10 eq.).

-

Procedure: In a separate vessel, this compound is dissolved in DMF. HATU and DIPEA are added, and the mixture is allowed to pre-activate for 1-5 minutes. This forms a highly reactive acyl-uronium intermediate.

4. Coupling Reaction:

-

Procedure: The activated this compound solution is added to the deprotected peptide-resin. The reaction is agitated for 30 minutes to 2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative test indicates a complete reaction.

5. Final Washing:

-

Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, preparing it for the next deprotection/coupling cycle or final cleavage.

This cycle is repeated for each amino acid in the desired peptide sequence.

Caption: Workflow for a single SPPS coupling cycle.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling, its correct incorporation into a peptide is governed by a strict logical workflow to ensure high yield and purity of the final product. The relationship between the key steps in SPPS is critical.

Caption: Key relationships in the peptide coupling step.

References

Synthesis of N-Bsmoc-L-tryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of N-Bsmoc-L-tryptophan from L-tryptophan. The document outlines the chemical principles, experimental protocols, and key data associated with this process, offering valuable insights for researchers and professionals in the fields of peptide synthesis and drug development.

Introduction

This compound is a protected form of the essential amino acid L-tryptophan. The Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) group serves as a crucial protecting group for the α-amino functionality of tryptophan. This protection is vital in peptide synthesis to prevent unwanted side reactions and to ensure the controlled and sequential addition of amino acids to a growing peptide chain. The Bsmoc group is notable for its unique deprotection mechanism, which proceeds via a Michael-type addition reaction, offering an alternative to the more common base-labile (e.g., Fmoc) or acid-labile (e.g., Boc) protecting groups.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product involved in the synthesis of this compound.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 73-22-3 | Solid |

| Bsmoc-Cl (Bsmoc-chloride) | C₉H₇ClO₄S | 246.67 | 197245-25-3 | Solid |

| This compound | C₂₁H₁₈N₂O₆S | 426.44 | 197245-27-5 | Solid |

Experimental Protocol

The synthesis of this compound is typically achieved by the acylation of L-tryptophan with a Bsmoc-donating reagent, such as Bsmoc-chloride (Bsmoc-Cl). A general and effective procedure for this transformation is the Bolin method, which involves the in-situ silylation of the amino acid followed by acylation.

Materials:

-

L-Tryptophan

-

Bsmoc-chloride (Bsmoc-Cl)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (ACN), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Trimethylsilyl chloride (TMSCl)

-

Diethyl ether

-

Hexane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium chloride (NaCl), saturated aqueous solution (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Silylation of L-Tryptophan:

-

Suspend L-tryptophan (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous acetonitrile (e.g., 1:1 v/v).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir at room temperature.

-

Slowly add trimethylsilyl chloride (TMSCl) (2.2 eq) to the mixture and stir for 30-60 minutes, or until the tryptophan is fully dissolved, indicating the formation of the silylated intermediate.

-

-

Acylation with Bsmoc-Cl:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve Bsmoc-chloride (Bsmoc-Cl) (1.1 eq) in anhydrous dichloromethane.

-

Add the Bsmoc-Cl solution dropwise to the silylated tryptophan solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

-

Work-up and Extraction:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by precipitation or crystallization. Dissolve the crude residue in a minimal amount of dichloromethane and precipitate by adding diethyl ether or hexane.

-

For higher purity, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

-

Collect the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a solid.

-

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship in the protection of L-tryptophan with the Bsmoc group.

Caption: Logical diagram of the Bsmoc protection reaction.

Conclusion

The synthesis of this compound is a fundamental procedure for the incorporation of tryptophan into peptides using Bsmoc-based solid-phase peptide synthesis (SPPS). The protocol detailed in this guide provides a reliable method for obtaining this valuable building block. The unique properties of the Bsmoc group offer advantages in specific synthetic contexts, making this compound an important tool for peptide chemists and those involved in the development of peptide-based therapeutics. Careful execution of the experimental procedure and rigorous purification are essential to obtain a high-quality product suitable for demanding synthetic applications.

N-Bsmoc Protecting Group: A Technical Guide to its Core Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the various options available, the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (N-Bsmoc) protecting group has emerged as a compelling alternative to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) group. This technical guide provides an in-depth exploration of the N-Bsmoc protecting group, focusing on its core cleavage mechanism, practical applications in peptide synthesis, and advantages over traditional methods.

Introduction to the N-Bsmoc Protecting Group

The N-Bsmoc group is a base-labile amino-protecting group primarily utilized in both solid-phase and solution-phase peptide synthesis.[1][2] Its key characteristic is its heightened sensitivity to basic conditions compared to the Fmoc group, allowing for deprotection under milder conditions. This feature is particularly advantageous in the synthesis of peptides containing sensitive amino acid sequences prone to base-catalyzed side reactions.[2][3]

One of the significant practical advantages of the Bsmoc group is the nature of its cleavage byproducts. Upon deprotection, the resulting byproducts are often water-soluble, which greatly simplifies the purification process, leading to higher yields and enhanced purity of the final peptide product.[4]

Core Mechanism of N-Bsmoc Deprotection

The cleavage of the N-Bsmoc protecting group proceeds via a Michael-acceptor-based deblocking process.[1][5] This mechanism is distinct from the β-elimination pathway of the Fmoc group. The deprotection is initiated by the nucleophilic attack of a base on the benzo[b]thiophene ring system.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: A base, typically a primary or secondary amine, acts as a nucleophile and attacks the activated double bond of the 1,1-dioxobenzo[b]thiophene moiety.

-

Michael-like Addition: This attack proceeds as a Michael-like addition, leading to the formation of a reactive intermediate.

-

Urethane Bond Cleavage: The formation of this intermediate destabilizes the urethane bond connecting the Bsmoc group to the amino acid's nitrogen atom.

-

Release of the Free Amine: The urethane bond is subsequently cleaved, releasing the deprotected amino group of the peptide and a rearranged, stable byproduct derived from the Bsmoc group.

This mechanism allows for the use of weaker or less concentrated bases for deprotection, thereby minimizing base-induced side reactions.[2]

Quantitative Comparison of Deprotection Conditions

While comprehensive, directly comparable quantitative data on the deprotection kinetics and yields of Bsmoc versus Fmoc under a wide range of conditions is not extensively tabulated in the literature, the available information consistently indicates that Bsmoc deprotection is significantly faster and can be achieved with milder bases.

For instance, while Fmoc removal typically requires treatment with a 20% solution of piperidine in DMF, Bsmoc can be efficiently cleaved using more dilute solutions of piperidine (e.g., 2%) or alternative, weaker bases.[2] One study demonstrated that when using Si-Diethylenetriamine as the deprotection agent, heating a solution of a Bsmoc-protected compound with microwaves at 90°C for 4 minutes resulted in less than 1% of the starting material remaining.[1] In contrast, stirring the same reaction mixture at room temperature for one hour only resulted in a 50% conversion.[1]

| Protecting Group | Deprotection Reagent | Concentration | Time | Yield | Notes |

| N-Bsmoc | 2% Piperidine in DMF | 2% (v/v) | Shorter than Fmoc | High | Reduced risk of diketopiperazine formation.[2] |

| N-Bsmoc | Si-Diethylenetriamine | 10 equivalents | 5 min (microwave) | High | Rapid deprotection.[1] |

| N-Bsmoc | Tris(2-aminoethyl)amine (TAEA) | 20 equivalents | 15 min (room temp) | High | Water-soluble byproducts simplify workup.[1] |

| N-Fmoc | 20% Piperidine in DMF | 20% (v/v) | Standard | High | Standard protocol, but can induce side reactions. |

Experimental Protocols

Synthesis of N-Bsmoc Protected Amino Acids

A general procedure for the synthesis of N-Bsmoc amino acids involves the reaction of the amino acid with a Bsmoc-donating reagent, such as 1,1-dioxobenzo[b]thiophene-2-ylmethyl N-succinimidyl carbonate (Bsmoc-OSu).

Materials:

-

Amino acid

-

Bsmoc-OSu

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amino acid in a 10% sodium bicarbonate solution.

-

Add a solution of Bsmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-Bsmoc protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) using N-Bsmoc Amino Acids

The following protocol outlines a typical cycle for the incorporation of an N-Bsmoc protected amino acid in solid-phase peptide synthesis.

Materials:

-

Resin-bound peptide with a free amino group

-

N-Bsmoc protected amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base for coupling (e.g., DIEA, NMM)

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

-

Deprotection solution (e.g., 2% piperidine in DMF or a solution of TAEA in DCM)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Coupling: a. Pre-activate the N-Bsmoc amino acid (3 equivalents) with the coupling reagent (3 equivalents) and a base (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

N-Bsmoc Deprotection: a. Add the deprotection solution to the resin and shake for the predetermined time (e.g., 2 x 10 minutes with 2% piperidine in DMF). b. Drain the deprotection solution.

-

Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove the deprotection reagent and byproducts.

-

The resin is now ready for the next coupling cycle.

Conclusion

The N-Bsmoc protecting group offers a valuable tool for peptide chemists, particularly for the synthesis of complex and sensitive peptides. Its facile cleavage under mild basic conditions via a Michael-acceptor mechanism minimizes side reactions and the water-solubility of its byproducts simplifies purification. While the initial investment in synthesizing Bsmoc-protected amino acids may be a consideration, the potential for higher yields and purities in challenging peptide sequences makes it an attractive strategy for researchers and professionals in drug development and peptide-based therapeutics. As the demand for complex synthetic peptides continues to grow, the adoption of advanced protecting group strategies like N-Bsmoc will be crucial for advancing the field.

References

A Technical Guide to the Solubility of N-Boc-L-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-tryptophan (N-Boc-L-tryptophan), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in various synthetic and formulation processes. This document outlines its solubility in different solvents, details a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in N-Boc-L-Tryptophan Solubility

N-Boc-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection enhances its utility in peptide synthesis by preventing unwanted side reactions.[1] The solubility of N-Boc-L-tryptophan is influenced by the physicochemical properties of both the tryptophan side chain and the Boc protecting group. Generally, it is a white to off-white solid.[1][2]

Solubility Profile of N-Boc-L-Tryptophan

While specific quantitative solubility data for N-Boc-L-tryptophan is not extensively available in the public domain, a qualitative understanding of its solubility in various common laboratory solvents has been established. The compound exhibits good solubility in a range of organic solvents, which is a key characteristic for its application in organic synthesis.[1][2] Conversely, its solubility in water is limited.[1]

Below is a summary of the qualitative solubility of N-Boc-L-tryptophan in different solvents.

| Solvent Class | Solvent | Solubility |

| Chlorinated Solvents | Dichloromethane | Soluble[1][2] |

| Chloroform | Soluble[2] | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | |

| Acetone | Soluble[2] | |

| Esters | Ethyl Acetate | Soluble[2] |

| Polar Protic Solvents | Water | Less Soluble[1] |

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, while "Less Soluble" suggests limited dissolution.

Experimental Protocol for Solubility Determination

A common and straightforward method for determining the solubility of a solid compound like N-Boc-L-tryptophan in a liquid solvent is the gravimetric method.[3][4] This method involves preparing a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.[3][4]

Principle

A saturated solution is prepared by dissolving the solute in a solvent at a specific temperature until no more solute can be dissolved, and equilibrium is reached between the dissolved and undissolved solute.[3] The concentration of the solute in this saturated solution represents its solubility at that temperature.[3]

Apparatus and Materials

-

N-Boc-L-tryptophan

-

Selected solvent(s)

-

Conical flask or sealed vials

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Boc-L-tryptophan to a known volume of the chosen solvent in a conical flask or vial. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette.

-

Filter the collected supernatant to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.[3]

-

Evaporate the solvent from the solution. This can be done at room temperature, under reduced pressure, or in a drying oven at a temperature below the decomposition point of N-Boc-L-tryptophan.

-

Once the solvent is completely removed, dry the residue to a constant weight in an oven.[3]

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation of Solubility:

-

The weight of the dissolved N-Boc-L-tryptophan is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or moles/L, by dividing the mass of the solute by the volume of the solvent used.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of N-Boc-L-tryptophan solubility.

References

The Bsmoc Group in Peptide Synthesis: A Technical Guide to Enhanced Efficiency and Purity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity, particularly in the assembly of complex or sensitive peptide sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the gold standard for solid-phase peptide synthesis (SPPS), the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group has emerged as a powerful alternative, offering distinct advantages in terms of deprotection kinetics, side-reaction suppression, and purification efficiency. This technical guide provides an in-depth exploration of the function and application of the Bsmoc group in modern peptide synthesis.

Core Principles of Bsmoc Chemistry

The Bsmoc group is a base-labile amino-protecting group, similar to Fmoc, but with a unique chemical structure that underpins its advantageous properties.[1][2] Its deprotection proceeds via a Michael-type addition mechanism, which allows for cleavage under milder basic conditions compared to the β-elimination mechanism of Fmoc.[2] This fundamental difference has significant implications for the synthesis of peptides prone to base-catalyzed side reactions.

Key Advantages Over Fmoc Chemistry:

-

Milder Deprotection Conditions: The Bsmoc group can be efficiently removed with weaker bases or lower concentrations of piperidine, minimizing side reactions such as aspartimide and diketopiperazine formation.[2][3][4]

-

Water-Soluble Byproducts: The byproducts generated during Bsmoc deprotection are often water-soluble, simplifying their removal during the washing steps in both solid-phase and solution-phase synthesis. This leads to cleaner crude peptides and potentially higher yields.[1][2]

-

Reduced Premature Deprotection: The steric bulk of the Bsmoc group provides enhanced stability, offering protection against premature cleavage during coupling steps.[1]

Quantitative Comparison of Bsmoc and Fmoc Deprotection

The selection of a protecting group is often guided by quantitative measures of its performance. The following tables summarize the comparative data for Bsmoc and Fmoc deprotection under various conditions.

| Protecting Group | Base (in DMF) | Deprotection Time | Efficacy/Observations | Reference |

| Bsmoc | 2% Piperidine | < 1 min | Rapid and complete deprotection. | [2] |

| Bsmoc | 5% Piperazine | ~5 min | Effective deprotection with a weaker base. | [5] |

| Bsmoc | Tris(2-aminoethyl)amine (TAEA) | Rapid | Forms a water-soluble adduct, ideal for solution-phase synthesis. | [2] |

| Fmoc | 20% Piperidine | 5-20 min | Standard condition, but can lead to side reactions. | [6] |

| Fmoc | 5% Piperazine | Slower than piperidine | Reduced diketopiperazine formation but slower deprotection. | [7] |

Table 1: Comparison of Deprotection Conditions for Bsmoc and Fmoc Groups.

| Peptide Sequence | Protecting Group | Deprotection Conditions | Diketopiperazine Formation | Reference |

| Prone to DKP formation | Bsmoc | 2% Piperidine in DMF | Minimized or eliminated | [2][4] |

| Prone to DKP formation | Fmoc | 20% Piperidine in DMF | Significant formation observed | [4][8] |

| Asp-Gly containing | Bsmoc | Weaker base | Less contamination from aminosuccinimide formation | [2] |

| Asp-Gly containing | Fmoc | Standard (20% Piperidine) | Increased aminosuccinimide formation | [2] |

Table 2: Impact of Protecting Group on Side Reaction Formation.

Experimental Protocols

Synthesis of Bsmoc-Amino Acids

The introduction of the Bsmoc protecting group onto an amino acid is a critical first step. The following is a general protocol for the synthesis of Bsmoc-amino acids.

Protocol 1: Synthesis of Bsmoc-Amino Acids

-

Preparation of Bsmoc-Cl: 1,1-Dioxobenzo[b]thiophene-2-methanol is reacted with triphosgene in an appropriate solvent (e.g., dichloromethane) to yield Bsmoc-Cl.[9]

-

Amino Acid Silylation: The desired amino acid is silylated using a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) to protect the carboxylic acid and any reactive side chains.

-

Bsmoc Protection: The silylated amino acid is then reacted with Bsmoc-Cl in a suitable solvent like dichloromethane at room temperature.

-

Workup and Purification: The reaction mixture is worked up to remove byproducts, and the resulting Bsmoc-amino acid is purified, typically by crystallization or chromatography.[9]

Solid-Phase Peptide Synthesis (SPPS) using Bsmoc Chemistry

The workflow for SPPS using Bsmoc-protected amino acids is analogous to the standard Fmoc protocol, with the key difference being the deprotection step.

Protocol 2: Bsmoc-SPPS Cycle

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Deprotection: The Bsmoc group is removed from the resin-bound amino acid by treatment with a mild basic solution (e.g., 2% piperidine in DMF) for a short duration (typically 1-5 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the water-soluble Bsmoc byproducts.

-

Coupling: The next Bsmoc-protected amino acid is activated (e.g., with HBTU/DIEA) and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled.

-

Final Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA with scavengers).

Visualizing Bsmoc-Related Workflows

Bsmoc Deprotection and Workup Advantage

The following diagram illustrates the deprotection mechanism of the Bsmoc group and highlights the simplified purification due to the formation of a water-soluble byproduct.

Caption: Bsmoc deprotection workflow highlighting byproduct solubility.

Synthesis of Bsmoc-N-Methyl Amino Acids

N-methylated amino acids are crucial for developing peptides with improved pharmacokinetic properties. The Bsmoc group is compatible with the synthesis of these modified building blocks.

Caption: Workflow for the synthesis of Bsmoc-N-methyl amino acids.

Conclusion

The Bsmoc protecting group offers a compelling alternative to the traditional Fmoc group in peptide synthesis, particularly for challenging sequences. Its unique deprotection mechanism under milder basic conditions leads to a reduction in common side reactions and simplifies the purification process through the formation of water-soluble byproducts. For researchers and drug development professionals seeking to optimize peptide synthesis protocols, enhance purity, and improve overall efficiency, the adoption of Bsmoc chemistry represents a significant step forward. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of the Bsmoc group in the synthesis of a wide range of peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of N-Bsmoc Protecting Groups

The strategic use of temporary protecting groups for the α-amino function of amino acids is a cornerstone of modern peptide synthesis. While the acid-labile tert-Butoxycarbonyl (Boc) and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) groups have dominated the field, their respective cleavage conditions can promote side reactions or be incompatible with sensitive residues. This necessitated the development of novel protecting groups with unique deprotection mechanisms and milder cleavage conditions. The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group, developed by Louis A. Carpino and his team, emerged as a powerful alternative, operating via a Michael-acceptor-based deblocking process.

Discovery and Rationale

The development of the Bsmoc group was driven by the need for a protecting group more sensitive to bases than Fmoc, allowing for milder deprotection conditions and offering a distinct selectivity profile. Unlike the Fmoc group, which is cleaved via a β-elimination mechanism, the Bsmoc group was engineered to be removed through a Michael addition pathway.[1] This fundamental difference in mechanism confers several advantages, including faster deprotection, the use of weaker bases, and the generation of water-soluble byproducts, which significantly simplifies purification protocols, especially in solution-phase synthesis.[2][3]

The core of the Bsmoc structure is the 1,1-dioxobenzo[b]thiophene moiety, which acts as an efficient Michael acceptor. The steric hindrance provided by the structure prevents the premature or competitive deblocking that was observed with earlier, related protecting groups like Bspoc.[3][4]

Synthesis of Bsmoc Precursors and Protected Amino Acids

The Bsmoc group is typically introduced using an activated form, such as Bsmoc-chloride (Bsmoc-Cl) or N-Bsmoc-succinimide (Bsmoc-OSu). The key precursor, 1,1-dioxobenzo[b]thiophen-2-ylmethanol (Bsmoc-OH), is synthesized from commercially available benzo[b]thiophene via hydroxymethylation followed by peracid oxidation.[5]

This alcohol can then be converted to Bsmoc-Cl with reagents like triphosgene or to Bsmoc-OSu.[6] Amino acids are subsequently acylated using these reagents to yield the N-Bsmoc-protected derivatives.[5]

The Michael Addition Deblocking Pathway

The defining feature of the Bsmoc group is its unique deprotection mechanism. A primary or secondary amine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated sulfone system (a Michael addition). This initial attack forms a labile intermediate adduct, which rapidly collapses to release the free amino group of the peptide, carbon dioxide, and a stable, modified scavenger molecule.[5]

This contrasts sharply with the E1cb-type β-elimination mechanism of Fmoc deprotection. The resulting deblocking byproduct from the Bsmoc group is typically a highly polar, water-soluble adduct, which allows for simple aqueous extraction during workup in solution-phase synthesis, leading to higher yields and purity.[2][3]

Quantitative Data and Comparisons

The Bsmoc group exhibits distinct properties when compared to the industry-standard Fmoc group.

Table 1: Comparison of Deprotection Conditions

| Protecting Group | Reagent | Concentration | Typical Time | Byproduct Solubility |

|---|---|---|---|---|

| Fmoc | Piperidine in DMF | 20-50% | 5-20 min | Organic Soluble |

| Bsmoc | Piperidine in DMF | 2%[4] | < 5 min | Water Soluble Adduct[2] |

| Bsmoc | Tris(2-aminoethyl)amine (TAEA) in DCM | 2% | < 5 min | Water Soluble Adduct[5] |

| Bsmoc | N-methylcyclohexylamine in DCM | 10% | Selective vs. Fmoc | Water Soluble Adduct[5] |

Table 2: Chemical Stability Profile of N-Bsmoc

| Condition | Reagent | Stability of Bsmoc Group | Target Protecting Group |

|---|---|---|---|

| Strong Acid | Neat Trifluoroacetic Acid (TFA) | Stable (up to 24h)[5] | Boc, Trt, Pbf |

| Moderate Acid | Saturated HCl in Acetic Acid | Stable (up to 24h)[5] | Boc |

| Hindered Base | 10% Diisopropylamine in DCM | Stable | Fmoc (selective cleavage) |

| Very Strong Acid | Saturated HBr in Acetic Acid | Degradation occurs[5] | Z, Tos |

Key Advantages and Applications

The unique properties of the Bsmoc group offer significant advantages in specific applications:

-

Milder Conditions: Deprotection can be achieved with weaker or more dilute bases compared to Fmoc, which is beneficial for sensitive peptide sequences prone to side reactions like aspartimide formation.[3][4] Syntheses involving base-sensitive Asp-Gly units showed less contamination with Bsmoc chemistry.[3]

-

Simplified Purification: In solution-phase synthesis, the water-soluble byproducts allow for simple washing with water or brine instead of acidic buffers, leading to cleaner phase separations and improved yields.[3][4]

-

Orthogonal Selectivity: By carefully selecting the base, Bsmoc and Fmoc can be used orthogonally. For instance, hindered amines can selectively cleave Fmoc in the presence of Bsmoc, while reagents like TAEA can selectively cleave Bsmoc in the presence of Fmoc.[3][5]

-

Reduced Side Reactions: The high base lability allows for the use of conditions that can suppress side reactions like diketopiperazine formation.[4]

-

Improved Couplings: In some cases, the Bsmoc group has been shown to improve difficult coupling reactions. For example, the challenging Aib-Aib coupling yield was improved by ~13% when using Bsmoc instead of Fmoc.[5]

-

UV-Monitoring: The Bsmoc group possesses a styrene chromophore, which allows for spectrophotometric monitoring of resin loading and cleavage, similar to the Fmoc group.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Bsmoc-Amino Acids via Bsmoc-OSu [6]

-

Suspend the desired amino acid in dichloromethane (DCM).

-

Add N,O-bis(trimethylsilyl)acetamide and stir until the solution becomes clear to form the silylated amino acid.

-

Add a solution of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl Carbonate (Bsmoc-OSu) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and acidify to pH 2-3 with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude N-Bsmoc-amino acid, which can be purified by crystallization.

Protocol 2: General Procedure for N-Bsmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [1]

-

Wash the Bsmoc-protected peptide-resin with DMF (3x).

-

Add a solution of 2-5% piperidine in DMF to the resin.

-

Agitate the mixture for 3-7 minutes at room temperature.

-

Drain the deprotection solution from the resin.

-

Wash the resin thoroughly with DMF (3-5x) and then with the solvent for the subsequent coupling step (e.g., DCM or DMF) to prepare for the next coupling cycle.

Protocol 3: Deprotection in Rapid Solution-Phase Synthesis [3]

-

Following the coupling step in a solvent like DCM, add 2% tris(2-aminoethyl)amine (TAEA) directly to the reaction mixture.

-

Stir for 3-5 minutes at room temperature until deprotection is complete (monitor by TLC).

-

Add water or saturated NaCl solution to the reaction vessel.

-

Separate the organic layer containing the deprotected peptide. The aqueous layer will contain the TAEA-adduct byproduct.

-

The organic layer can be directly used for the next coupling step without isolation of the intermediate peptide.

Conclusion

The N-Bsmoc protecting group represents a significant development in peptide chemistry, offering a valuable orthogonal alternative to the widely used Fmoc and Boc groups. Its unique Michael-addition deprotection mechanism allows for exceptionally mild cleavage conditions and generates water-soluble byproducts, streamlining purification protocols and enhancing yields. For researchers and drug development professionals working on sensitive or complex peptides, Bsmoc chemistry provides a powerful tool to overcome common challenges in both solid-phase and solution-phase synthesis, ultimately facilitating the creation of novel and complex peptide-based therapeutics.

References

- 1. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

N-Bsmoc-L-tryptophan CAS number and molecular weight

For researchers, scientists, and professionals in drug development, N-Boc-L-tryptophan is a cornerstone molecule. This derivative of the essential amino acid L-tryptophan is fundamental in the precise, stepwise construction of peptides, making it an indispensable tool in the synthesis of therapeutics, diagnostics, and research probes. This technical guide provides comprehensive information on its chemical properties, synthesis, and applications.

Core Compound Data

N-(tert-butoxycarbonyl)-L-tryptophan, commonly abbreviated as N-Boc-L-tryptophan, is characterized by the temporary blocking of its alpha-amino group by a tert-butyloxycarbonyl (Boc) protecting group. This modification is crucial for preventing unwanted side reactions during peptide synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13139-14-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [3] |

| Molecular Weight | 304.34 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥97% | [1] |

Synthesis and Experimental Protocols

The Boc protecting group can be introduced onto the L-tryptophan molecule through a straightforward synthetic procedure. The following protocol details a common method for the preparation of N-Boc-L-tryptophan.

Experimental Protocol: Synthesis of N-Boc-L-tryptophan[4]

Materials:

-

L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Aqueous Hydrochloric Acid (HCl)

Procedure:

-

A solution of L-tryptophan (50 mmol) is prepared in a 1:1 mixture of water and dioxane (200 mL).

-

To this solution, di-tert-butyl dicarbonate (50 mmol) and 1 M NaOH (50 mL) are added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Following the reaction period, the pH of the mixture is adjusted to approximately 2.4 by the addition of aqueous HCl.

-

The product is then extracted from the aqueous mixture using ethyl acetate (2 x 150 mL).

-

The combined organic phases are evaporated to dryness to yield N-Boc-L-tryptophan as a white solid.

This protocol provides a reliable method for producing N-Boc-L-tryptophan with a reported yield of around 69%.

Role in Peptide Synthesis

N-Boc-L-tryptophan is a vital building block in both solid-phase peptide synthesis (SPPS) and solution-phase methods.[1] The Boc group effectively shields the amino group from reacting out of turn. Once the desired coupling reaction at the C-terminus is complete, the Boc group can be easily and selectively removed under mild acidic conditions, which regenerates the free amine for the next coupling step in the growing peptide chain.[1][2] The indole side chain of the tryptophan residue, which can be prone to oxidation, may also be protected, often with another Boc group (Boc-Trp(Boc)-OH), particularly in Fmoc-based synthesis strategies.[4]

The workflow for the initial step of Boc protection in the synthesis of N-Boc-L-tryptophan can be visualized as follows:

Applications in Drug Development and Research

The incorporation of tryptophan residues into peptides can significantly influence their three-dimensional structure and biological activity, often playing a role in molecular recognition and binding events.[1] Consequently, N-Boc-L-tryptophan is frequently used in the synthesis of peptides for therapeutic applications and in the development of new drugs, including those targeting neurological disorders by leveraging the indole structure's relationship to serotonin pathways.[2][5] Its use as a starting material or intermediate is also prevalent in the synthesis of various pharmacologically active compounds.[2]

References

Methodological & Application

Application Notes and Protocols for N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The choice of protecting groups for the α-amino function of amino acids is critical to the success of SPPS, influencing coupling efficiency, the extent of side reactions, and the overall purity of the final peptide. Tryptophan, with its reactive indole side chain, presents unique challenges during SPPS, being susceptible to oxidation and acid-catalyzed side reactions.

The N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group offers a valuable alternative to the more common Fmoc (9-fluorenylmethyloxycarbonyl) group for the protection of L-tryptophan. The Bsmoc group is significantly more labile to basic conditions, allowing for deprotection under milder conditions. This property is particularly advantageous in the synthesis of complex or aggregation-prone peptides and can help minimize base-catalyzed side reactions such as diketopiperazine formation and aspartimide formation.

These application notes provide a comprehensive overview of the use of N-Bsmoc-L-tryptophan in SPPS, including detailed experimental protocols, a comparison with other protecting groups, and visualizations of the chemical processes involved.

Advantages of this compound in SPPS

The use of this compound offers several key advantages in SPPS:

-

Milder Deprotection Conditions: The Bsmoc group can be cleaved using dilute solutions of piperidine (e.g., 2-5%) or other weak bases, in contrast to the standard 20% piperidine used for Fmoc deprotection. This reduces the overall exposure of the growing peptide chain to harsh basic conditions.

-

Reduced Side Reactions: The milder deprotection conditions help to minimize common base-induced side reactions. This is particularly beneficial for sequences prone to:

-

Diketopiperazine formation: A common side reaction at the dipeptide stage, especially with proline as the second amino acid.

-

Aspartimide formation: A side reaction involving aspartic acid residues that can lead to racemization and the formation of β-aspartyl peptides.

-

-

Prevention of Tryptophan Degradation: While the primary advantage of Bsmoc is its base lability for the α-amino group, the use of a protecting group on the tryptophan nitrogen itself, such as Boc (tert-butyloxycarbonyl), is crucial for preventing side reactions on the indole ring during the final acidic cleavage from the resin. The combination of an Nα-Bsmoc group for temporary protection and an Nin-Boc group for side-chain protection offers a robust strategy for synthesizing tryptophan-containing peptides.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes the expected qualitative and semi-quantitative advantages based on the properties of the Bsmoc protecting group compared to Fmoc and the importance of side-chain protection for tryptophan.

| Protecting Group Strategy | Deprotection Conditions | Coupling Efficiency | Prevention of Tryptophan Side Reactions (Acid Cleavage) | Prevention of Base-Induced Side Reactions |

| N-Bsmoc-Trp(Boc)-OH | 2-5% Piperidine in DMF | High | High (due to Nin-Boc) | High (due to milder base) |

| N-Fmoc-Trp(Boc)-OH | 20% Piperidine in DMF | High | High (due to Nin-Boc) | Moderate |

| N-Fmoc-Trp-OH | 20% Piperidine in DMF | High | Low (unprotected indole) | Moderate |

Experimental Protocols

Resin Preparation and Swelling

Objective: To prepare the solid support for peptide synthesis.

Materials:

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Protocol:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF from the vessel.

First Amino Acid Coupling (Loading onto 2-Chlorotrityl Chloride Resin)

Objective: To attach the first this compound to the resin.

Materials:

-

Swollen 2-chlorotrityl chloride resin

-

This compound(Boc)-OH

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (for capping)

Protocol:

-

Dissolve this compound(Boc)-OH (1.5 equivalents relative to the resin loading capacity) in DCM.

-

Add DIPEA (3.0 equivalents) to the amino acid solution and mix.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

Drain the reaction solution.

-

To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM followed by DMF.

SPPS Cycle for Subsequent Amino Acids

This cycle consists of deprotection and coupling steps, repeated for each amino acid in the peptide sequence.

Objective: To remove the Bsmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Peptide-resin with N-terminal Bsmoc protection

-

Deprotection solution: 2-5% (v/v) piperidine in DMF

Protocol:

-

Wash the peptide-resin with DMF (3 times).

-

Add the Bsmoc deprotection solution to the resin.

-

Agitate for 5-10 minutes at room temperature. A second treatment of 5-10 minutes can be performed to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Objective: To couple the next N-Fmoc or N-Bsmoc protected amino acid to the deprotected N-terminus.

Materials:

-

Deprotected peptide-resin

-

N-Fmoc or N-Bsmoc protected amino acid (3-5 equivalents)

-

Coupling reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

-

DIPEA (6 equivalents)

-

DMF

Protocol:

-

In a separate vial, dissolve the protected amino acid and HATU in DMF.

-

Add DIPEA to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 30-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the peptide-resin with DMF (3 times).

-

(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Fully synthesized peptide-resin (dried)

-

Cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin in a fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

SPPS Workflow using this compound

Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group is a base-labile amino-protecting group utilized in peptide synthesis. It offers distinct advantages over the more common 9-fluorenylmethyloxycarbonyl (Fmoc) group, primarily its increased sensitivity to basic conditions. This property allows for the use of milder or more dilute basic reagents for its removal, which can be crucial for the synthesis of peptides containing sensitive amino acid sequences prone to side reactions such as aspartimide or diketopiperazine formation.[1][2][3] These application notes provide detailed conditions and protocols for the cleavage of the N-Bsmoc group in both solid-phase and solution-phase peptide synthesis.

Cleavage Principle

The cleavage of the N-Bsmoc group proceeds through a base-initiated β-elimination mechanism, similar to the Fmoc group. The increased lability of the Bsmoc group is attributed to the electron-withdrawing nature of the benzo[b]thiophene dioxide core. Upon treatment with a base, typically a secondary amine like piperidine, a proton is abstracted from the β-carbon of the protecting group, leading to the elimination of the carbamate and the formation of a stable dibenzofulvene-like byproduct which forms an adduct with the base.[2][4] This adduct is generally highly soluble and easily washed away from the peptide.[2]

Quantitative Data for N-Bsmoc Cleavage

The following table summarizes the quantitative data for the cleavage of the N-Bsmoc protecting group under various conditions.

| Parameter | Condition | Application | Notes | Reference |

| Cleavage Reagent | 2% (v/v) Piperidine in DMF | Solid-Phase Peptide Synthesis (SPPS) | A commonly cited condition that leverages the high base sensitivity of Bsmoc. | [1] |

| 2% (v/v) Tris(2-aminoethyl)amine (TAEA) in DCM | Solution-Phase Peptide Synthesis | Useful for solution-phase synthesis where byproducts can be removed by aqueous extraction. | [4] | |

| Reaction Time | Half-life of ~2.4 minutes | SPPS & Solution-Phase | Determined with 2 equivalents of piperidine, indicating rapid cleavage. | [5] |

| 7 minutes | SPPS | A practical reaction time used to ensure complete deprotection. | [4] | |

| Side Reactions | Aminosuccinimide formation | SPPS | Reduced compared to standard Fmoc chemistry due to the use of milder/less concentrated base. | [1][3] |

| Diketopiperazine (DKP) formation | SPPS | Bsmoc protection can suppress DKP formation in sensitive sequences. | [1][2] |

Experimental Protocols

Protocol 1: N-Bsmoc Cleavage in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for the removal of the N-Bsmoc group from a peptide-resin during SPPS.

Materials:

-

Bsmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Deprotection Solution: 2% (v/v) piperidine in DMF. Prepare fresh.

Procedure:

-

Resin Swelling: Swell the Bsmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add the 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitation: Agitate the resin slurry at room temperature for 7 minutes.

-

Reagent Removal: Drain the deprotection solution from the reaction vessel.

-

Washing: Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove the cleavage byproducts and excess reagents.

-

DCM Wash (Optional): Perform a final wash with DCM (2 x 10 mL per gram of resin) if the subsequent coupling reaction is performed in a solvent other than DMF.

-

Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.

Protocol 2: N-Bsmoc Cleavage in Solution-Phase Peptide Synthesis

This protocol outlines the cleavage of the N-Bsmoc group from a peptide in solution.

Materials:

-

Bsmoc-protected peptide dissolved in a suitable organic solvent (e.g., Dichloromethane - DCM)

-

Tris(2-aminoethyl)amine (TAEA)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution or water for extraction

Procedure:

-

Reaction Setup: Dissolve the Bsmoc-protected peptide in DCM.

-

Deprotection: Add 2% (v/v) TAEA to the solution.

-

Reaction Monitoring: Monitor the progress of the deprotection by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 10-20 minutes at room temperature.

-

Aqueous Workup: Upon completion, add water or a saturated sodium chloride solution to the reaction mixture and perform a liquid-liquid extraction. The TAEA-adduct byproduct is highly water-soluble and will be removed in the aqueous phase.[4]

-

Phase Separation: Separate the organic phase containing the deprotected peptide.

-

Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the deprotected peptide.

Visualizations

Caption: Mechanism of N-Bsmoc deprotection.

Caption: SPPS workflow for N-Bsmoc cleavage.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

N-Bsmoc-L-tryptophan: Applications in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals